
4-(2-(Aminomethyl)-1,3-thiazol-4-yl)-2,6-di(tert-butyl)phenol
概要
説明
BN-82451は、シクロオキシゲナーゼ-1およびシクロオキシゲナーゼ-2酵素の両方に対する二重阻害作用で知られる低分子医薬品です。 ハンチントン病やパーキンソン病などの神経変性疾患における潜在的な治療効果について主に研究されています .
化学反応の分析
BN-82451は、酸化、還元、置換などのさまざまな化学反応を起こします。
科学研究への応用
BN-82451は、神経変性疾患における潜在的な治療応用に関して広く研究されています。 ハンチントン病の動物モデルにおいて、運動機能の改善と神経変性の抑制に有望な結果を示しています . また、パーキンソン病に対する効果も調査されており、ラットモデルにおいて異常な不随意運動の重症度を軽減することが示されています . この化合物の抗酸化特性は、他の神経疾患におけるさらなる研究の対象となっています .
科学的研究の応用
BN-82451 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has shown promise in improving motor performance and attenuating neurodegeneration in animal models of Huntington’s disease . Additionally, it has been investigated for its effects on Parkinson’s disease, where it has demonstrated the ability to reduce the severity of abnormal involuntary movements in rat models . The compound’s antioxidant properties also make it a candidate for further research in other neurological disorders .
類似化合物との比較
BN-82451 is unique due to its dual inhibitory action on cyclooxygenase-1 and cyclooxygenase-2. Similar compounds include desmethyl celecoxib, which is a selective inhibitor of cyclooxygenase-2 with anti-inflammatory activity . Another similar compound is 3-carene, a bicyclic monoterpene that inhibits inflammatory infiltrates and cyclooxygenase-2 overexpression . These compounds share some inhibitory properties but differ in their specific targets and therapeutic applications.
準備方法
BN-82451の合成には、薬剤2mgを50μLのジメチルスルホキシド(DMSO)に溶解して40mg/mLの濃度にすることで母液を調製するなど、いくつかの工程が含まれます . 詳細な合成経路や工業生産方法は、公の場で入手できません。
作用機序
BN-82451の作用機序は、シクロオキシゲナーゼ-1およびシクロオキシゲナーゼ-2酵素の両方に対する二重阻害作用を伴います。 これらの酵素を阻害することにより、BN-82451は、神経変性疾患の発症に関与する炎症性プロスタグランジンの産生を抑制します . この化合物は抗酸化特性も示しており、神経保護効果に貢献しています .
類似の化合物との比較
BN-82451は、シクロオキシゲナーゼ-1およびシクロオキシゲナーゼ-2の両方に対する二重阻害作用を持つため、ユニークです。 類似の化合物には、抗炎症作用を持つシクロオキシゲナーゼ-2の選択的阻害剤であるデスメチルセレコキシブなどがあります . 別の類似の化合物として、炎症性浸潤とシクロオキシゲナーゼ-2の過剰発現を阻害する二環式モノテルペンである3-カレンがあります . これらの化合物はいくつかの阻害特性を共有していますが、特定の標的と治療用途が異なります。
特性
IUPAC Name |
4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-ditert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2OS/c1-17(2,3)12-7-11(14-10-22-15(9-19)20-14)8-13(16(12)21)18(4,5)6/h7-8,10,21H,9,19H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQOEWGSBVQDHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CSC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335242-75-6 | |
| Record name | BN-82451 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0335242756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BN-82451 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16950 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Phenol, 4-[2-(aminoethyl)-4-thiazolyl)]-2,6-bis(1,1-dimethylethyl) dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BN-82451 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/531B661QBY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


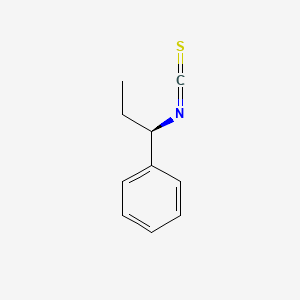
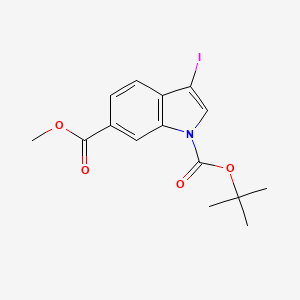
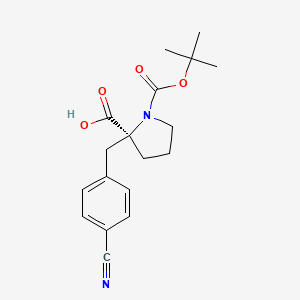
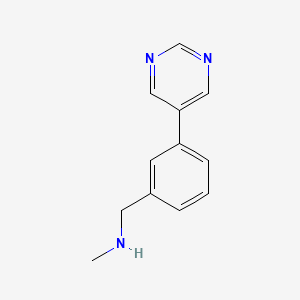

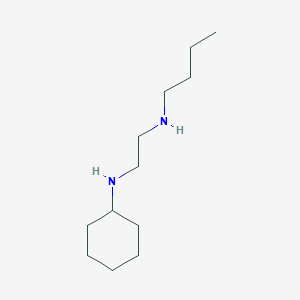
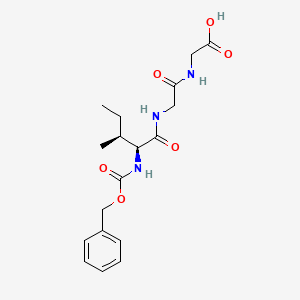

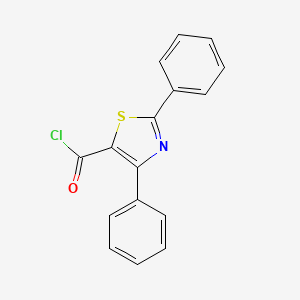
![1-[1-(4-Methylpiperazin-1-YL)cyclohexyl]methanamine](/img/structure/B1609621.png)


![N-Methyl-N-[4-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1609625.png)
